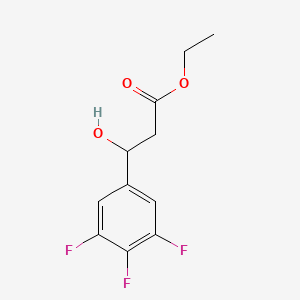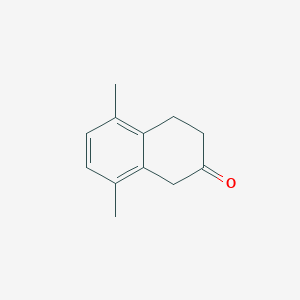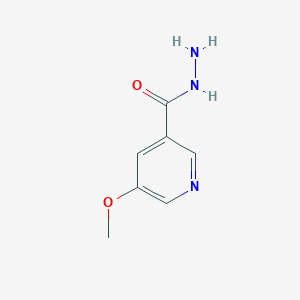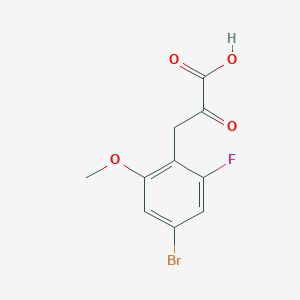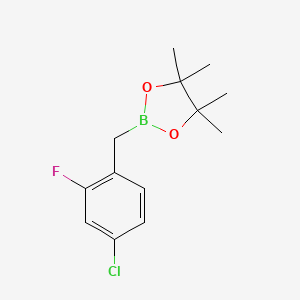
3,4-Dichloro-5-(2,4,5-trimethoxyphenyl)furan-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichloro-5-(2,4,5-trimethoxyphenyl)furan-2(5H)-one is a synthetic organic compound that belongs to the class of furanones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5-(2,4,5-trimethoxyphenyl)furan-2(5H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4,5-trimethoxybenzaldehyde and 3,4-dichlorofuran.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts, solvents, and specific temperature and pressure settings.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors, automated systems, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dichloro-5-(2,4,5-trimethoxyphenyl)furan-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reducing Agents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are often used.
Catalysts: Catalysts like palladium on carbon, platinum, and nickel may be employed to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 3,4-Dichloro-5-(2,4,5-trimethoxyphenyl)furan-2(5H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling processes.
DNA Interaction: The compound could interact with DNA, leading to changes in gene expression and cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dichlorofuran-2(5H)-one: A related compound with similar structural features.
2,4,5-Trimethoxybenzaldehyde: A precursor used in the synthesis of the target compound.
Other Furanones: Compounds with the furanone core structure, exhibiting diverse chemical properties.
Uniqueness
3,4-Dichloro-5-(2,4,5-trimethoxyphenyl)furan-2(5H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its dichloro and trimethoxy substituents may enhance its biological activity and stability compared to other similar compounds.
Propriétés
Formule moléculaire |
C13H12Cl2O5 |
|---|---|
Poids moléculaire |
319.13 g/mol |
Nom IUPAC |
3,4-dichloro-2-(2,4,5-trimethoxyphenyl)-2H-furan-5-one |
InChI |
InChI=1S/C13H12Cl2O5/c1-17-7-5-9(19-3)8(18-2)4-6(7)12-10(14)11(15)13(16)20-12/h4-5,12H,1-3H3 |
Clé InChI |
NCMNXNXLQOFCGL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1C2C(=C(C(=O)O2)Cl)Cl)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


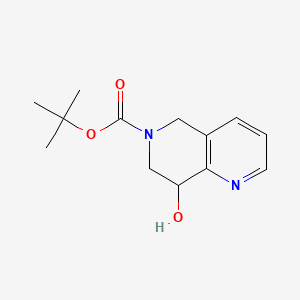
![Methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B13677549.png)
![Ethyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13677555.png)

![Benzyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B13677567.png)

![Methyl bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B13677571.png)
